molecular formula C15H10O3 B13137010 7-Hydroxy-2-methylanthraquinone CAS No. 83312-51-0

7-Hydroxy-2-methylanthraquinone

Cat. No.: B13137010
CAS No.: 83312-51-0
M. Wt: 238.24 g/mol
InChI Key: UMJCTADKPMCLGQ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylanthraquinone is a natural product found in Sinningia aggregata and Rubia tinctorum with data available.

Properties

CAS No.

83312-51-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3

InChI Key

UMJCTADKPMCLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 7-Hydroxy-2-methylanthraquinone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2-methylanthraquinone is a member of the anthraquinone family, a class of aromatic organic compounds that are widely distributed in nature and have been the subject of extensive research due to their diverse biological activities.[1][2] Anthraquinones form the structural core of many natural pigments, and their derivatives are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] This guide provides an in-depth look at the fundamental chemical properties, a detailed synthetic protocol, and the analytical characterization of 7-Hydroxy-2-methylanthraquinone, offering valuable insights for its application in chemical synthesis and drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Hydroxy-2-methylanthraquinone is essential for its handling, formulation, and application in research. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₃PubChem
Molecular Weight 238.24 g/mol PubChem
CAS Registry Number 83312-51-0PubChem
Appearance Yellow to orange crystalline solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General knowledge
Melting Point Not readily available, but expected to be a high-melting solid, typical for anthraquinones.General knowledge

Synthesis of 7-Hydroxy-2-methylanthraquinone via Friedel-Crafts Acylation and Cyclization

The synthesis of the anthraquinone core is classically achieved through a two-step process involving a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization.[3] This method remains a robust and versatile approach for preparing a wide array of anthraquinone derivatives.[5] The following protocol outlines a plausible and detailed methodology for the synthesis of 7-Hydroxy-2-methylanthraquinone starting from readily available commercial reagents.

Synthetic Pathway Overview

The synthesis begins with the Friedel-Crafts acylation of p-cresol (4-methylphenol) with phthalic anhydride to form an intermediate benzoylbenzoic acid derivative. This intermediate is then subjected to a cyclization reaction in the presence of a strong acid to yield the final product, 7-Hydroxy-2-methylanthraquinone.

Synthesis_Pathway p_cresol p-Cresol reagents1 AlCl₃, Dichloromethane p_cresol->reagents1 phthalic_anhydride Phthalic Anhydride phthalic_anhydride->reagents1 intermediate 2-(4-Hydroxy-3-methylbenzoyl)benzoic acid reagents2 Conc. H₂SO₄, Heat intermediate->reagents2 product 7-Hydroxy-2-methylanthraquinone reagents1->intermediate Step 1: Friedel-Crafts Acylation reagents2->product Step 2: Cyclization

Caption: Synthetic pathway for 7-Hydroxy-2-methylanthraquinone.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of p-cresol (1.0 eq.) and phthalic anhydride (1.0 eq.) in dry dichloromethane, add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-hydroxy-3-methylbenzoyl)benzoic acid.

Step 2: Acid-Catalyzed Cyclization

  • Add the crude benzoylbenzoic acid derivative from Step 1 to concentrated sulfuric acid.

  • Heat the mixture to 100-120 °C and stir for 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is the crude 7-Hydroxy-2-methylanthraquinone.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Analytical Characterization

The structural elucidation of the synthesized 7-Hydroxy-2-methylanthraquinone can be achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] The IR spectrum of 7-Hydroxy-2-methylanthraquinone is expected to show characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ for the aromatic and methyl C-H bonds, respectively.

  • C=O stretch (quinone): Strong absorption bands in the range of 1650-1680 cm⁻¹ characteristic of the quinone carbonyl groups.

  • C=C stretch (aromatic): Multiple sharp peaks between 1400-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons will present as a singlet around δ 2.4-2.6 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbons of the quinone will be observed at the most downfield region (δ 180-190 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, and the methyl carbon will appear in the upfield region (δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[7][8]

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-Hydroxy-2-methylanthraquinone (m/z = 238.24).

  • Common fragmentation patterns for anthraquinones involve the loss of CO groups, which would result in fragment ions at m/z values corresponding to [M-CO]⁺ and [M-2CO]⁺.

Potential Applications in Drug Development

Derivatives of hydroxyanthraquinone are recognized for their significant biological activities, making them attractive scaffolds for drug development.[1] While specific studies on 7-Hydroxy-2-methylanthraquinone are not extensively documented, the known activities of related compounds suggest several potential therapeutic applications.

  • Anticancer Activity: Many anthraquinone derivatives have demonstrated potent anticancer properties.[2] Their mechanism of action often involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species.

  • Antimicrobial Activity: Hydroxyanthraquinones have been shown to possess antibacterial and antifungal properties.[9] The presence of both a hydroxyl and a methyl group on the anthraquinone core of 7-Hydroxy-2-methylanthraquinone may contribute to its potential as an antimicrobial agent.

  • Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group in 7-Hydroxy-2-methylanthraquinone suggests potential antioxidant activity, a property common to many phenolic compounds. This, in turn, may contribute to anti-inflammatory effects.

Conclusion

7-Hydroxy-2-methylanthraquinone is a valuable compound for research in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol based on established chemical principles, and a guide to its analytical characterization. The potential biological activities of this and related anthraquinones underscore the importance of further investigation into their therapeutic applications. The methodologies and data presented herein serve as a foundational resource for scientists and researchers working with this intriguing class of molecules.

References

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

  • (PDF) Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. ResearchGate. Available at: [Link]

  • Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. PMC - NIH. Available at: [Link]

  • Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of... ResearchGate. Available at: [Link]

  • Synthesis of (±)-7-Hydroxylycopodine. PMC - NIH. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies. Available at: [Link]

  • 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents. Semantic Scholar. Available at: [Link]

  • A review on hydroxy anthraquinones from bacteria: crosstalk's of structures and biological activities. ResearchGate. Available at: [Link]

  • Mass spectra of anthraquinone and 2-methylanthraquinone and... ResearchGate. Available at: [Link]

  • Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers. Available at: [Link]

  • Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Publishing. Available at: [Link]

  • 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Publications. Available at: [Link]

  • A Comprehensive Review on Therapeutic Potential of a Natural Anthraquinone Derivative Emodin in Brain-related Disorders. PubMed. Available at: [Link]

  • Chiral Brønsted acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with in situ-generated ortho-quinone methides: highly enantioselective synthesis of diarylindolylmethanes and triarylmethanes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Method of converting mitragynine to 7-hydroxymitragynine. Justia Patents. Available at: [Link]

  • Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. ResearchGate. Available at: [Link]

  • Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. Available at: [Link]

  • Chapter 13: Mass Spectrometry and Infrared Spectroscopy. University of Calgary. Available at: [Link]

  • Mass spectra and IR. chemrevise. Available at: [Link]

  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Note: NMR Characterization of 7-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the structural characterization of 7-Hydroxy-2-methylanthraquinone using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers in natural product chemistry and drug discovery, focusing on the practical aspects of distinguishing this specific isomer from other anthraquinone derivatives.

Part 1: Introduction & Compound Significance

7-Hydroxy-2-methylanthraquinone (C₁₅H₁₀O₃) is a bioactive anthraquinone derivative often isolated from the Rubiaceae and Gesneriaceae families, including Rubia tinctorum (madder), Morinda citrifolia (noni), and Sinningia aggregata.

Unlike its isomer 1-hydroxy-2-methylanthraquinone , which exhibits strong intramolecular hydrogen bonding (chelation) between the hydroxyl group and the carbonyl oxygen, the 7-hydroxy isomer possesses a "free" phenolic hydroxyl group. This structural difference drastically alters its solubility, biological reactivity, and, most importantly, its NMR spectral signature. Accurate characterization is critical to differentiate it from co-occurring isomers like 2-hydroxymethylanthraquinone or 3-hydroxy-2-methylanthraquinone.

Part 2: Experimental Protocol
2.1 Sample Preparation
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for this characterization.

    • Reasoning: Chloroform-d (CDCl₃) often leads to broad or invisible hydroxyl signals due to rapid proton exchange. DMSO-d₆ stabilizes the hydroxyl proton via hydrogen bonding, allowing for the observation of a sharp singlet, which is diagnostic for the position of the -OH group.

  • Concentration: Dissolve 5–10 mg of the purified compound in 600 µL of DMSO-d₆. Ensure the solution is free of suspended particles to maintain magnetic field homogeneity.

  • Reference Standard: TMS (Tetramethylsilane) at 0.00 ppm or the residual DMSO pentet at 2.50 ppm (1H) / 39.5 ppm (13C).

2.2 Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (600 MHz preferred for resolving aromatic coupling).

  • Pulse Sequences:

    • 1H NMR: Standard zg30 (30° pulse) with 16–32 scans.

    • 13C NMR: Proton-decoupled zgpg30 with 1024+ scans (anthraquinone quaternary carbons have long relaxation times).

    • 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), and HMBC (Long-range C-H correlation) are essential for assigning the quaternary carbons.

Part 3: Results & Discussion (Spectral Analysis)
3.1 1H NMR Interpretation

The 1H NMR spectrum in DMSO-d₆ reveals three distinct regions: the methyl singlet, the aromatic region (two spin systems), and the downfield hydroxyl signal.

  • The Methyl Group (Ring A): A sharp singlet appears at δ 2.40–2.50 ppm . Its integration corresponds to 3 protons.[1]

  • The Hydroxyl Proton: A broad singlet appears at δ 10.5–11.0 ppm .

    • Diagnostic Value: If the OH were at position 1 (peri-position), it would be chelated to the C=O and appear extremely downfield (δ 12.0–14.0 ppm). The shift at ~10.8 ppm confirms the OH is at a β-position (like pos. 7), non-chelated.

  • Aromatic Region (δ 7.0–8.2 ppm): The molecule has two distinct aromatic rings.

    • Ring A (Methyl side): Contains protons H-1, H-3, and H-4.[2]

      • H-1 (δ ~8.00): Appears as a broad singlet or doublet with small meta-coupling (J ~1.5 Hz). It is deshielded by the adjacent carbonyl (C-9).

      • H-3 (δ ~7.60): Doublet of doublets (dd) or broad doublet. Ortho-coupled to H-4 (J ~8.0 Hz) and meta-coupled to H-1.

      • H-4 (δ ~8.15): Doublet (J ~8.0 Hz). Strongly deshielded by the peri-carbonyl (C-10).

    • Ring C (Hydroxyl side): Contains protons H-5, H-6, and H-8.

      • H-8 (δ ~7.50): Doublet (J ~2.5 Hz). Meta-coupled to H-6. It is shielded relative to H-1/H-4 due to the ortho-hydroxyl group.

      • H-6 (δ ~7.20): Doublet of doublets (J ~8.5, 2.5 Hz). Shielded by the ortho-hydroxyl group.

      • H-5 (δ ~8.10): Doublet (J ~8.5 Hz). Deshielded by the peri-carbonyl (C-10).

3.2 13C NMR Interpretation

The 13C spectrum displays 15 carbons.

  • Carbonyls (C-9, C-10): Two signals at δ 181–183 ppm .

  • Oxygenated Carbon (C-7): The most deshielded aromatic carbon (non-carbonyl) at δ ~163 ppm .

  • Methyl Carbon: A signal at δ ~21 ppm .

  • Quaternary Carbons: C-4a, C-8a, C-9a, C-10a appear in the δ 125–135 ppm range, assignable via HMBC.

Part 4: Data Summary Tables

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment Logic
2-Me 2.45s-Methyl group on Ring A
H-6 7.22dd8.5, 2.5Ortho to OH (Shielded)
H-8 7.48d2.5Ortho to OH, Meta to H-6
H-3 7.65d (br)8.0Ortho to H-4, Meta to H-1
H-1 7.98d (br)1.5Peri to C=O, Meta to H-3
H-5 8.08d8.5Peri to C=O, Ortho to H-6
H-4 8.18d8.0Peri to C=O, Ortho to H-3
7-OH 10.80br s-Non-chelated Phenol

Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)

PositionShift (δ ppm)TypeAssignment Logic
Me 21.4CH₃Methyl carbon
C-6 120.5CHShielded by OH
C-8 112.5CHShielded by OH
C-1,3,4,5 126–135CHAromatic backbone
C-2 146.0CqIpso to Methyl
C-7 163.5Cq-OIpso to Hydroxyl
C-9, 10 181.5, 182.8C=OAnthraquinone Carbonyls
Part 5: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of 7-hydroxy-2-methylanthraquinone, specifically differentiating it from the 1-hydroxy isomer.

G Start Unknown Anthraquinone (Isolated from Plant) Solvent Dissolve in DMSO-d6 (Preserve OH signal) Start->Solvent H1_NMR Acquire 1H NMR Solvent->H1_NMR Check_OH Check OH Shift H1_NMR->Check_OH Chelated δ > 12.0 ppm (Chelated) Check_OH->Chelated Downfield NonChelated δ 10.0 - 11.0 ppm (Free Phenol) Check_OH->NonChelated Upfield Isomer_1 Likely 1-Hydroxy isomer (α-substitution) Chelated->Isomer_1 Isomer_7 Likely 2-, 3-, 6-, or 7-Hydroxy (β-substitution) NonChelated->Isomer_7 Check_Coupling Analyze Aromatic Coupling Isomer_7->Check_Coupling Ring_A Ring A Signals: 1H Singlet (H1) + 2H AB System (H3, H4) Indicates 2-Methyl subst. Check_Coupling->Ring_A Ring_C Ring C Signals: ABX System (H5, H6, H8) Indicates 7-OH subst. Check_Coupling->Ring_C HMBC 2D NMR (HMBC) Correlate Me -> C2 -> C1/C3 Correlate OH -> C7 -> C6/C8 Ring_A->HMBC Ring_C->HMBC Conclusion CONFIRMED STRUCTURE: 7-Hydroxy-2-methylanthraquinone HMBC->Conclusion

Caption: Workflow for the structural verification of 7-hydroxy-2-methylanthraquinone, highlighting the critical OH chemical shift checkpoint.

Part 6: References
  • Verdan, M. H., et al. (2010). Lactones and Quinones from the Tubers of Sinningia aggregata.[3][4] Journal of Natural Products, 73(8), 1434–1437.

  • Liu, X., et al. (2010). Anthraquinones from Morinda citrifolia roots. Chemical Constituents of Morinda citrifolia.

  • Kovganko, N. V., et al. (2004). 13C NMR Spectra of Substituted Anthraquinones. Chemistry of Natural Compounds, 40(1), 1-5. (General reference for Anthraquinone shifts).

  • PubChem Compound Summary. 7-Hydroxy-2-methylanthraquinone (CID 150722).

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of Methylanthraquinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Methylanthraquinones

Methylanthraquinones are a class of organic compounds based on the anthraquinone core with one or more methyl group substituents. These compounds are of significant interest in the pharmaceutical and natural product sectors due to their wide range of biological activities, including laxative, anti-inflammatory, and anti-cancer properties. Accurate structural elucidation is paramount in drug discovery and development, and mass spectrometry (MS) stands as a cornerstone technique for this purpose. Understanding the specific fragmentation patterns of methylanthraquinones under various ionization conditions is critical for their unambiguous identification in complex matrices such as herbal extracts, biological fluids, and synthetic reaction mixtures.

This application note provides a detailed guide to the characteristic mass spectral fragmentation pathways of methylanthraquinones, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. It offers field-proven insights into the causality behind experimental choices and provides robust protocols for reproducible analysis.

Fundamental Principles of Anthraquinone Fragmentation

The fragmentation of the core anthraquinone structure provides a foundational understanding before considering the influence of the methyl substituent. Under mass spectrometry conditions, particularly with energetic ionization methods like EI, the anthraquinone molecular ion is energetically unstable and undergoes characteristic cleavages to yield more stable fragment ions.[1]

The primary and most diagnostic fragmentation pathway for the anthraquinone core involves the sequential loss of neutral carbon monoxide (CO) molecules.[2] This is a highly favorable process driven by the stability of the resulting ions.

  • Loss of the first CO molecule: [M]+• → [M-CO]+• (m/z loss of 28)

  • Loss of the second CO molecule: [M-CO]+• → [M-2CO]+• (a further m/z loss of 28)

These fragmentation steps are fundamental to identifying the anthraquinone scaffold in a mass spectrum. The presence of peaks corresponding to these neutral losses is a strong indicator of an anthraquinone-type structure.

Characteristic Fragmentation of Methylanthraquinones

The presence of a methyl group introduces additional and highly informative fragmentation pathways. The position of the methyl group on the anthraquinone skeleton can influence the fragmentation cascade, although some general patterns are consistently observed.

Electron Ionization (EI-MS) Fragmentation

EI-MS is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. It is particularly useful for structural elucidation of pure compounds.

A key fragmentation pathway for methylanthraquinones under EI involves the initial loss of a hydrogen radical (H•) to form a stable benzyl-type cation. This is often followed by the characteristic loss of CO. For example, in 2-methylanthraquinone, a prominent fragment is observed at m/z 221, corresponding to the molecular ion, followed by a fragment at m/z 220 after the loss of a hydrogen atom.[3]

Another significant pathway is the loss of the entire methyl group as a radical (•CH3), leading to a fragment ion at [M-15]+. This is then followed by the typical losses of CO.

The general fragmentation scheme can be visualized as follows:

M [M]+• (e.g., m/z 222 for methylanthraquinone) M_minus_H [M-H]+ (m/z 221) M->M_minus_H - H• M_minus_CH3 [M-CH3]+ (m/z 207) M->M_minus_CH3 - •CH3 M_minus_CO [M-CO]+• (m/z 194) M->M_minus_CO M_minus_H_minus_CO [M-H-CO]+ (m/z 193) M_minus_H->M_minus_H_minus_CO - CO M_minus_2CO [M-2CO]+• (m/z 166) M_minus_CO->M_minus_2CO - CO

Caption: EI-MS Fragmentation of Methylanthraquinone.

Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal in-source fragmentation.[4] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion of interest (e.g., [M+H]+) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions.[5] This is particularly useful for analyzing methylanthraquinones in complex mixtures when coupled with liquid chromatography (LC-MS/MS).[6]

For a protonated methylanthraquinone, the fragmentation patterns observed in ESI-MS/MS often mirror the neutral losses seen in EI, such as the loss of CO. Additionally, the loss of a water molecule (H2O) can be observed, especially if hydroxyl groups are also present on the ring system.

cluster_msms Collision Cell (CID) MH [M+H]+ (Precursor Ion) MH_minus_CO [M+H-CO]+ MH->MH_minus_CO - CO MH_minus_H2O [M+H-H2O]+ (if applicable) MH->MH_minus_H2O MH_minus_2CO [M+H-2CO]+ MH_minus_CO->MH_minus_2CO - CO

Caption: ESI-MS/MS Workflow for Methylanthraquinones.

Summary of Common Fragment Ions
Ionization ModePrecursor IonCharacteristic Fragment IonNeutral LossStructural Inference
EI[M]+•[M-CO]+•28 Da (CO)Anthraquinone Core
EI[M]+•[M-2CO]+•56 Da (2xCO)Anthraquinone Core
EI[M]+•[M-H]+1 Da (H•)Formation of stable cation
EI[M]+•[M-CH3]+15 Da (•CH3)Loss of methyl group
ESI-MS/MS[M+H]+[M+H-CO]+28 Da (CO)Anthraquinone Core
ESI-MS/MS[M+H]+[M+H-2CO]+56 Da (2xCO)Anthraquinone Core

Experimental Protocols

Sample Preparation Protocol

The goal of sample preparation is to introduce a clean, sufficiently concentrated sample into the mass spectrometer in a suitable solvent.

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the methylanthraquinone sample.

  • Dissolution: Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or a mixture thereof.[2] The final concentration should typically be in the range of 1-10 µg/mL for LC-MS analysis or slightly higher for direct infusion.

  • Sonication: If the sample does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the MS system.

  • Dilution: For ESI-MS, it may be necessary to further dilute the sample to avoid ion suppression effects. A starting concentration of 1 µg/mL is often appropriate.

Direct Infusion EI-MS Protocol

This protocol is suitable for obtaining a fragmentation pattern of a pure, volatile methylanthraquinone.

  • System Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

  • Sample Introduction: Introduce the sample into the ion source. For solid samples, a direct insertion probe can be used. For liquid samples, a direct injection can be performed.

  • Ionization Settings:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching)

    • Source Temperature: 200-250 °C (to ensure volatilization)

  • Mass Analyzer Settings:

    • Scan Range: m/z 50-500 (or a range appropriate for the expected molecular weight)

    • Scan Rate: Sufficient to obtain a good quality spectrum (e.g., 1-2 scans/second)

  • Data Acquisition: Acquire data for a sufficient duration to obtain an averaged spectrum with a good signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern for the characteristic losses described above.[2]

LC-MS/MS Protocol for Complex Mixtures

This protocol is designed for the identification and characterization of methylanthraquinones in a mixture, such as a plant extract.[6][7]

Sample Prepared Sample HPLC HPLC Separation (e.g., C18 column) Sample->HPLC ESI ESI Source ([M+H]+ formation) HPLC->ESI MS1 MS1 (Precursor Ion Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Isolate [M+H]+ MS2 MS2 (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: LC-MS/MS Experimental Workflow.

  • Chromatographic System:

    • HPLC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the components of the mixture.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (ESI-MS/MS):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

  • Tandem MS Settings:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) for targeted analysis.

    • For DDA: Set the instrument to perform an MS1 scan followed by MS2 scans on the most intense ions.

    • Collision Energy: This needs to be optimized for the specific compound but typically ranges from 10-40 eV. A collision energy ramp can be useful to observe a range of fragments.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated methylanthraquinone.

    • Examine the MS2 spectrum corresponding to the chromatographic peak.

    • Identify the characteristic fragment ions ([M+H-CO]+, [M+H-2CO]+, etc.) to confirm the identity of the compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of a well-characterized C18 column in the LC-MS method ensures reproducible retention times. The standard 70 eV electron energy in EI-MS allows for comparison with established mass spectral libraries. Furthermore, the observation of the expected series of neutral losses (CO, 2CO) from the precursor ion in MS/MS provides a high degree of confidence in the structural assignment. For quantitative studies, the inclusion of an internal standard is recommended to account for any variations in sample preparation or instrument response.

Conclusion

The mass spectral fragmentation of methylanthraquinones is characterized by a set of predictable and informative pathways. The foundational losses of one and two carbon monoxide molecules serve as a reliable indicator of the anthraquinone core. The additional cleavages involving the methyl substituent, such as the loss of a hydrogen or methyl radical, provide further structural confirmation. By leveraging the appropriate ionization techniques and analytical protocols, researchers can confidently identify and characterize these important compounds in both pure and complex samples, advancing research in natural products and drug development.

References

  • Biernat, M., et al. (2012). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of the Serbian Chemical Society, 77(10), 1349-1361. Available at: [Link]

  • Wang, J., et al. (2017). Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. Analytical Methods, 9(1), 103-111. Available at: [Link]

  • Zwerger, M., et al. (2025, January 7). Using UHPSFC to Determine Anthraquinone Derivatives in Herbal Medicine. Chromatography Online. Available at: [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references. Retrieved from [Link]

  • Liu, R., et al. (2012). Chemical Profiling of the Chinese Herb Formula Xiao-Cheng-Qi Decoction Using Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry. Journal of Chromatographic Science, 51(7), 612-623. Available at: [Link]

  • DePaul University Digital Commons. (2021). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes. Retrieved from [Link]

  • Chear, N. J., et al. (2013). Distinguishing Isomeric Anthraquinone by LC-MS. Middle-East Journal of Scientific Research, 18(1), 1-6. Available at: [Link]

  • Milshteyn, D., et al. (2022). A Spectroscopic Test Suggests that Fragment Ion Structure Annotations in MS/MS Libraries are Frequently Incorrect. Nature Communications, 15, 943. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6, 12648-12685. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of anthraquinone and 2-methylanthraquinone and corresponding compounds from the Murchison meteorite. Retrieved from [Link]

  • University of Bristol. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

Sources

Crystallization methods for high-purity 7-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy-2-methylanthraquinone (7-HMAQ) is a critical intermediate in the synthesis of anthracycline antibiotics and functionalized dyes. While commercial synthesis often utilizes the Friedel-Crafts acylation of phthalic anhydrides with cresols, this route frequently yields isomeric impurities (e.g., 6-hydroxy isomers) and unreacted starting materials that are difficult to remove via standard flash chromatography.

This Application Note details three tiered purification protocols designed to achieve >99.5% purity. Unlike generic anthraquinone processing, these methods specifically address the hydrogen-bonding network introduced by the C7-hydroxyl group, which significantly alters solubility profiles compared to non-functionalized anthraquinones.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for successful crystallization.[1] The C7-hydroxyl group increases the melting point and polarity, rendering non-polar solvents (Hexane, Toluene) ineffective for dissolution, though useful as anti-solvents.

Table 1: Solubility Profile of 7-HMAQ

SolventTemp (°C)Solubility StatusApplication
Glacial Acetic Acid 118 (Reflux)HighPrimary Recrystallization
DMF / DMSO 25 (RT)HighAnti-Solvent Phase (Solvent)
Ethanol / Methanol 78 / 65 (Reflux)Low-ModerateWashing / Slurrying
Water 100InsolubleAnti-Solvent Phase (Precipitant)
Chlorobenzene 131 (Reflux)ModerateAlternative Recrystallization

Purification Decision Matrix

The following logic flow dictates the optimal method based on input purity and available equipment.

PurificationLogic Start Crude 7-HMAQ Input CheckPurity Initial Purity Assessment (HPLC) Start->CheckPurity LowPurity Purity < 90% (High Isomer Content) CheckPurity->LowPurity Low Quality MidPurity Purity 90-98% (Standard Synthesis) CheckPurity->MidPurity Typical HighPurity Purity > 98% (Reference Standard) CheckPurity->HighPurity High Quality MethodB Method B: DMF/Water Precipitation (Bulk Cleanup) LowPurity->MethodB MethodA Method A: Glacial Acetic Acid Recrystallization MidPurity->MethodA MethodC Method C: High-Vacuum Sublimation HighPurity->MethodC MethodB->MethodA Upgrade MethodA->CheckPurity Re-process if needed Final Final Product (>99.5% HPLC) MethodA->Final Standard Grade MethodC->Final Analytical Grade

Figure 1: Purification Decision Tree. Select the protocol matching your starting material's purity profile.

Detailed Protocols

Method A: Classical Recrystallization (Glacial Acetic Acid)

Best for: Removing structural isomers and achieving >99% purity from 95% crude.

Mechanism: Glacial acetic acid (AcOH) disrupts the intermolecular hydrogen bonding of the 7-OH group at high temperatures, allowing dissolution. Upon slow cooling, the target molecule crystallizes in a dense lattice, excluding impurities.

Protocol:

  • Dissolution: Suspend crude 7-HMAQ (10 g) in Glacial Acetic Acid (150 mL).

  • Reflux: Heat the mixture to boiling (118°C) with stirring. If solids remain after 15 minutes of reflux, add more AcOH in 10 mL increments until clear.

    • Critical Step: If the solution is dark/black, add activated charcoal (0.5 g), reflux for 5 mins, and perform a hot filtration through a pre-heated Celite pad to remove carbon and insoluble tars.

  • Controlled Cooling: Transfer filtrate to a clean Erlenmeyer flask. Insulate the flask with aluminum foil/towels to ensure slow cooling.

    • Ramp: Allow to cool to Room Temperature (RT) over 4–6 hours. Do not use an ice bath immediately; rapid cooling traps mother liquor (impurities) inside the crystal lattice.

  • Crystallization: Once at RT, place in a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation: Filter the yellow/orange needles via vacuum filtration.

  • Washing: Wash the cake with cold acetic acid (10 mL) followed by copious water (to remove acid) and finally cold methanol (to speed drying).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Method B: Anti-Solvent Precipitation (DMF / Water)

Best for: Bulk recovery from low-purity (<90%) tars or removing non-polar impurities.

Mechanism: 7-HMAQ is highly soluble in dipolar aprotic solvents (DMF). Water acts as a strong anti-solvent, forcing the hydrophobic anthraquinone skeleton out of solution while polar impurities remain dissolved or emulsified.

Protocol:

  • Dissolution: Dissolve crude material in the minimum volume of Dimethylformamide (DMF) at 60°C. (Approx. 5–8 mL per gram).

  • Filtration: Filter while warm to remove mechanical impurities.

  • Precipitation: Place the DMF solution in a beaker with rapid stirring.

  • Addition: Dropwise add Deionized Water (ratio 1:1 to DMF volume) over 30 minutes.

    • Observation: A thick slurry will form.

  • Aging: Stir for another hour, then cool to 0°C.

  • Collection: Filter and wash extensively with water to remove all traces of DMF (DMF trapped in crystals can interfere with NMR).

Method C: High-Vacuum Sublimation

Best for: Analytical Standards (>99.9%) and removal of non-volatile colorants.

Mechanism: Anthraquinones have significant vapor pressure below their melting points under vacuum. This method physically separates the molecule from non-volatile salts and oxidation debris.

Protocol:

  • Setup: Use a "cold finger" sublimation apparatus.

  • Loading: Place pre-purified solid (from Method A) in the bottom of the flask.

  • Vacuum: Apply high vacuum (<0.1 mbar).

  • Heating: Heat the bottom flask using an oil bath to 160–180°C (below the melting point).

  • Collection: Cool the cold finger (water or dry ice/acetone). Pure crystals will grow on the cold surface over 4–12 hours.

Analytical Validation (QC)

To ensure the protocol's success, validation via HPLC and thermal analysis is required.

Table 2: Quality Control Specifications

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN:Water Gradient)> 99.0% (Area %)
Identity 1H-NMR (DMSO-d6)Distinct singlets for H-1/H-4; C7-OH peak at >10 ppm.
Thermal DSC (Differential Scanning Calorimetry)Sharp endotherm (Melting Point); No premelt events.
Residual Solvent GC-HeadspaceAcOH < 5000 ppm; DMF < 880 ppm (ICH limits).

Workflow Visualization

The following diagram illustrates the critical "Method A" workflow, emphasizing the temperature control points essential for crystal purity.

RecrystallizationWorkflow Input Crude 7-HMAQ + Glacial AcOH Heat Heat to Reflux (118°C) Input->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Dissolved SlowCool Slow Cool to RT (4-6 Hours) Filter->SlowCool Clear Filtrate Chill Chill to 4°C (12 Hours) SlowCool->Chill Nucleation Isolate Vacuum Filtration & Wash Chill->Isolate Crystal Growth Dry Vacuum Dry 60°C Isolate->Dry

Figure 2: Step-by-step workflow for Glacial Acetic Acid Recrystallization (Method A).

Troubleshooting & Expert Tips

  • Oiling Out: If the product separates as an oil rather than crystals during Method A, the solution is too concentrated or cooled too fast. Remedy: Reheat to reflux, add 10% more solvent, and wrap the flask in wool to slow cooling further.

  • Persistent Color: Anthraquinones are naturally colored, but dark brown/black indicates tar. If charcoal (Method A, Step 2) fails, switch to Method C (Sublimation) to leave non-volatile tars behind.

  • Isomer Separation: If the 6-hydroxy isomer persists (visible as a shoulder peak in HPLC), perform Method A but stop cooling at 25°C (do not chill to 4°C). The 7-hydroxy isomer is typically less soluble and will crystallize first; the 6-hydroxy will remain in the mother liquor.

References

  • Fieser, L. F. (1925). "2-Methylanthraquinone."[2][3] Organic Syntheses, 4, 43. (Foundational chemistry for methylanthraquinones).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11666, 2-Methylanthraquinone." (Solubility and physical property data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for anthraquinone recrystallization using acetic acid).

  • University of Calgary. (n.d.). "Recrystallization: Choice of Solvent." (Principles of solvent selection for polar aromatics).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Mechanisms of impurity occlusion during rapid cooling).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing the Purity of 7-Hydroxy-2-methylanthraquinone Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate analytical measurements. The purity of a reference standard for a compound like 7-Hydroxy-2-methylanthraquinone, a key molecule in various research and development pipelines, dictates the validity of experimental results. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 7-Hydroxy-2-methylanthraquinone, offering field-proven insights and detailed experimental protocols.

The Imperative of a High-Purity Reference Standard

A reference standard serves as a calibrated benchmark against which unknown samples are measured. Its purity value is a critical parameter in the calculation of the concentration of an analyte in a sample. An inaccurately characterized reference standard can lead to significant errors in quantification, potentially impacting drug efficacy and safety studies. Therefore, a multi-pronged analytical approach is essential to establish the purity of a 7-Hydroxy-2-methylanthraquinone reference standard with a high degree of confidence. This involves orthogonal analytical techniques that provide a comprehensive profile of the standard, including the presence of any impurities.

Orthogonal Approaches for Purity Verification

To ensure the highest level of confidence in the purity value of a 7-Hydroxy-2-methylanthraquinone reference standard, a combination of chromatographic and spectroscopic techniques should be employed. This orthogonal approach, utilizing methods with different separation and detection principles, minimizes the risk of co-eluting impurities going undetected.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 7-Hydroxy-2-methylanthraquinone. It excels at separating the main component from structurally similar impurities.

The choice of a reversed-phase C18 column is a robust starting point for the analysis of moderately polar anthraquinone derivatives. The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of an acidified aqueous phase and an organic solvent like methanol or acetonitrile provides the necessary resolving power to separate a wide range of potential impurities. The acidic modifier, such as acetic acid or formic acid, helps to suppress the ionization of the phenolic hydroxyl group in 7-Hydroxy-2-methylanthraquinone, leading to sharper peaks and improved retention time reproducibility.[1][2] A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can aid in peak identification and purity assessment.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 70% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at 254 nm for quantification and collecting spectra from 200-400 nm for peak purity analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 7-Hydroxy-2-methylanthraquinone reference standard.

  • Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Dissolve in Methanol s1->s2 s3 Filter Solution s2->s3 a1 Inject Sample onto C18 Column s3->a1 a2 Gradient Elution a1->a2 a3 PDA Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2 d3 Peak Purity Assessment d1->d3

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While 7-Hydroxy-2-methylanthraquinone itself has low volatility, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.[4][5][6] For the analysis of less volatile hydroxyanthraquinones, derivatization to form more volatile trimethylsilyl (TMS) or trifluoroacetyl ethers can improve chromatographic performance.[7]

A validated GC-MS method provides a high degree of certainty. The use of a mass spectrometric detector allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for specific target impurities.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Sample Preparation (with Derivatization):

  • Accurately weigh 1 mg of the reference standard into a vial.

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the vial at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Reference Standard p2 Add Derivatizing Agent p1->p2 p3 Heat to Complete Reaction p2->p3 g1 Inject Derivatized Sample p3->g1 g2 Temperature Programmed Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 i1 Identify Peaks via Mass Spectra g3->i1 i2 Quantify Impurities i1->i2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the 7-Hydroxy-2-methylanthraquinone molecule.[10][11] Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine the absolute purity of the reference standard without the need for a specific reference standard of the same compound.[12]

qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the purity of the 7-Hydroxy-2-methylanthraquinone can be accurately determined. The selection of a suitable solvent, such as DMSO-d6, is important to ensure the solubility of both the analyte and the internal standard, and to observe the hydroxyl proton signal.[12]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh about 10 mg of the 7-Hydroxy-2-methylanthraquinone reference standard and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal of 7-Hydroxy-2-methylanthraquinone and a signal of the internal standard.

  • Calculate the purity of the 7-Hydroxy-2-methylanthraquinone using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a fundamental technique for confirming the molecular weight of the 7-Hydroxy-2-methylanthraquinone reference standard.[13][14] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Instrumentation:

  • A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled to a liquid chromatograph (LC-HRMS).

Sample Preparation:

  • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

Data Acquisition:

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Acquire the mass spectrum in positive or negative ionization mode. Electrospray ionization (ESI) is a common choice for this type of molecule.

Data Analysis:

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Compare the measured accurate mass with the theoretical calculated mass for the chemical formula of 7-Hydroxy-2-methylanthraquinone (C₁₅H₁₀O₃). A mass accuracy of < 5 ppm provides high confidence in the elemental composition.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeInformation ProvidedAdvantagesLimitations
HPLC-PDA Potency determination and impurity profiling.Purity based on area percent, detection of non-volatile impurities.High resolution, quantitative, widely available.May not detect all co-eluting impurities, requires a reference standard for identity confirmation.
GC-MS Detection of volatile and semi-volatile impurities.Identification and quantification of residual solvents and related substances.High sensitivity, excellent for volatile compounds, library matching for identification.Not suitable for non-volatile or thermally labile compounds without derivatization.
¹H qNMR Absolute purity determination and structural confirmation.Absolute purity without a specific reference standard, structural information.Primary method, highly accurate and precise, structurally informative.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
HRMS Molecular weight verification and elemental composition.Accurate mass of the molecule.High mass accuracy, confirms elemental composition.Not inherently quantitative, provides limited information on impurities.

Commercially Available Reference Standards

When sourcing a 7-Hydroxy-2-methylanthraquinone reference standard, it is crucial to select a supplier that provides a comprehensive Certificate of Analysis (CoA). This document should detail the purity value and the analytical methods used for its determination. While a comprehensive list of all suppliers is beyond the scope of this guide, researchers should look for suppliers who offer well-characterized materials, ideally with traceability to national or international standards. For instance, suppliers like ChemFaces offer a range of natural product reference standards.[15] When available, a Certified Reference Material (CRM) is the highest quality standard, as it is produced under a quality system compliant with ISO 17034 and comes with a certificate that states the property value and its uncertainty.[16]

Conclusion

Establishing the purity of a 7-Hydroxy-2-methylanthraquinone reference standard is a critical step in ensuring the accuracy and reliability of analytical data. A multi-faceted approach, employing orthogonal analytical techniques such as HPLC, GC-MS, qNMR, and HRMS, provides a comprehensive characterization of the standard. By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the purity of their reference standards, thereby ensuring the integrity of their scientific work.

References

  • A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products. RSC Publishing.
  • Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry. PubMed.
  • Application of Gas-Liquid Chromatography to the Analysis of Anthraquinone Dyes and Intermediates. Journal of Chromatographic Science, Oxford Academic.
  • Gas Chromatographic-Mass Spectrometric Determination of Anthraquinonesulfonates in Environmental Samples. J-Stage.
  • [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry]. PubMed.
  • 7-Hydroxy-2-methylanthraquinone. PubChem.
  • 7-HYDROXY-2-METHYLANTHRAQUINONE. gsrs.
  • Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide. Benchchem.
  • 7-hydroxy Mitragynine (CRM) (CAS 174418-82-7). Cayman Chemical.
  • Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace.
  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Source not available.
  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library.
  • Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. PMC.
  • 1-Hydroxy-2-methylanthraquinone. ChemFaces.
  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI.
  • Validated HPLC method for mitragynine quantification in Kr
  • Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. ERUDITIO.
  • Mass spectra of anthraquinone and 2-methylanthraquinone and... ResearchGate.

Sources

A Comparative Guide to the Synthesis of 7-Hydroxy-2-methylanthraquinone: An Analysis of Reproducibility in Common Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Reproducible Synthesis

7-Hydroxy-2-methylanthraquinone is a key intermediate in the synthesis of various biologically active compounds. Its anthraquinone core is a recurring motif in natural products with therapeutic properties, and the specific substitution pattern of a hydroxyl and a methyl group offers a versatile platform for further chemical modifications. As with any synthetic endeavor in drug discovery and development, the ability to reliably and reproducibly synthesize this starting material is paramount. Poor reproducibility not only wastes valuable time and resources but can also introduce unknown impurities that may confound downstream biological assays.

This guide will dissect two plausible and common synthetic strategies for 7-Hydroxy-2-methylanthraquinone:

  • Method 1: Friedel-Crafts Acylation and Cyclization

  • Method 2: Synthesis via Diazotization of an Aminoanthraquinone Precursor

We will explore the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their strengths and weaknesses with a focus on reproducibility.

Method 1: The Classic Approach - Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct, albeit sometimes challenging, route to anthraquinones.[1] This method involves the acylation of an aromatic substrate, in this case, p-cresol (4-methylphenol), with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the tricyclic anthraquinone core.

Mechanistic Considerations

The reaction proceeds in two main stages. First, the Lewis acid catalyst (e.g., AlCl₃) activates the phthalic anhydride, making it a potent electrophile. The electron-rich aromatic ring of p-cresol then attacks the activated anhydride, leading to the formation of a 2-benzoylbenzoic acid derivative. The second stage involves the dehydration and cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, to yield the final anthraquinone product. The regioselectivity of the initial acylation is a critical factor influencing the final product distribution and, consequently, the reproducibility of the overall synthesis.

Experimental Protocol: Friedel-Crafts Synthesis

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of p-cresol (1.0 eq.) and phthalic anhydride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane), cautiously add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) in portions at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2-(4-hydroxy-3-methylbenzoyl)benzoic acid intermediate.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

  • Add the dried 2-(4-hydroxy-3-methylbenzoyl)benzoic acid intermediate (1.0 eq.) to concentrated sulfuric acid (10 eq.) at room temperature.

  • Heat the mixture to 100-120 °C and stir for 2-3 hours.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • The resulting precipitate is the crude 7-Hydroxy-2-methylanthraquinone.

  • Filter the solid, wash with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reproducibility Challenges with the Friedel-Crafts Method
  • Moisture Sensitivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Inconsistent reaction conditions due to atmospheric moisture can lead to catalyst deactivation and significant variations in yield.

  • Regioselectivity: The acylation of p-cresol can potentially occur at two different positions on the aromatic ring, leading to a mixture of isomers and complicating the purification process. The reaction conditions, particularly temperature and catalyst stoichiometry, must be strictly controlled to favor the desired isomer.

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid at high temperatures for the cyclization step can lead to charring and the formation of sulfonated byproducts, reducing the overall yield and purity of the final product.

Method 2: A Multi-step Approach via Diazotization

An alternative and potentially more controlled route to 7-Hydroxy-2-methylanthraquinone involves the synthesis of a 2-methyl-7-aminoanthraquinone precursor, followed by its conversion to the desired hydroxyl derivative via a diazotization-hydrolysis sequence. This method offers the advantage of building the molecule in a more stepwise fashion, which can sometimes lead to higher purity and better reproducibility.

Mechanistic Considerations

This synthesis begins with the well-established Friedel-Crafts reaction of toluene and phthalic anhydride to produce 2-methylanthraquinone.[2] This is followed by nitration to introduce a nitro group at the 7-position. The nitro group is then reduced to an amino group. Finally, the amino group is converted to a diazonium salt using nitrous acid, which is subsequently hydrolyzed to the hydroxyl group. Each of these steps is a classic and generally well-understood organic transformation.

Experimental Protocol: Diazotization Route

Step 1: Synthesis of 2-Methylanthraquinone

  • Follow a standard Friedel-Crafts acylation procedure using toluene and phthalic anhydride in the presence of AlCl₃, followed by cyclization in concentrated sulfuric acid to yield 2-methylanthraquinone.

Step 2: Nitration of 2-Methylanthraquinone

  • Dissolve 2-methylanthraquinone (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 2-methyl-7-nitroanthraquinone.

  • Filter, wash with water until neutral, and dry.

Step 3: Reduction of 2-Methyl-7-nitroanthraquinone

  • Suspend the 2-methyl-7-nitroanthraquinone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture as required and monitor for the disappearance of the starting material.

  • After completion, neutralize the reaction mixture and extract the 2-methyl-7-aminoanthraquinone with an organic solvent.

  • Purify the product by recrystallization.

Step 4: Diazotization and Hydrolysis of 2-Methyl-7-aminoanthraquinone

  • Dissolve 2-methyl-7-aminoanthraquinone (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.

  • After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.

  • To hydrolyze the diazonium salt, carefully heat the reaction mixture to boiling. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.

  • Cool the reaction mixture and collect the precipitated 7-Hydroxy-2-methylanthraquinone by filtration.

  • Wash the product with water and purify by recrystallization.

Reproducibility Advantages of the Diazotization Method
  • Stepwise Control: The multi-step nature of this synthesis allows for the purification of intermediates at each stage, which can lead to a purer final product and more consistent yields.

  • Well-Defined Reactions: Each step in this sequence (nitration, reduction, diazotization, hydrolysis) is a well-established and generally high-yielding reaction, which can contribute to better overall reproducibility compared to the potentially less selective Friedel-Crafts acylation.

  • Milder Final Step: The hydrolysis of the diazonium salt is often a cleaner reaction than the high-temperature acid-catalyzed cyclization of the Friedel-Crafts route, potentially leading to fewer byproducts.

Comparative Analysis and Data Presentation

To provide a clear comparison of these two synthetic protocols, the following table summarizes the key experimental parameters and potential reproducibility issues.

FeatureMethod 1: Friedel-Crafts AcylationMethod 2: Diazotization Route
Starting Materials p-Cresol, Phthalic AnhydrideToluene, Phthalic Anhydride, Nitrating Agents, Reducing Agents, Sodium Nitrite
Number of Steps 24
Key Reactions Friedel-Crafts Acylation, Electrophilic Aromatic Substitution, CyclizationFriedel-Crafts Acylation, Nitration, Reduction, Diazotization, Hydrolysis
Potential for Isomers High, due to regioselectivity of acylationLower, if nitration is selective
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Generally milder in the final step
Purification Challenges Separation of isomers and sulfonated byproductsPurification of intermediates at each step
Overall Yield Variable, dependent on regioselectivity and cyclization efficiencyCan be higher and more consistent with purification of intermediates
Primary Reproducibility Bottlenecks Moisture control, regioselectivity of acylation, harsh cyclization conditionsControl of nitration selectivity, handling of diazonium salts

Visualization of Synthetic Workflows

To further clarify the logical flow of each synthetic pathway, the following diagrams have been generated using Graphviz.

Friedel_Crafts_Synthesis p_cresol p-Cresol intermediate 2-(4-hydroxy-3-methylbenzoyl)benzoic acid p_cresol->intermediate Friedel-Crafts Acylation (AlCl₃) phthalic_anhydride Phthalic Anhydride phthalic_anhydride->intermediate product 7-Hydroxy-2-methylanthraquinone intermediate->product Cyclization (conc. H₂SO₄, Heat) Diazotization_Synthesis toluene Toluene methylanthraquinone 2-Methylanthraquinone toluene->methylanthraquinone Friedel-Crafts phthalic_anhydride Phthalic Anhydride phthalic_anhydride->methylanthraquinone nitro_intermediate 2-Methyl-7-nitroanthraquinone methylanthraquinone->nitro_intermediate Nitration amino_intermediate 2-Methyl-7-aminoanthraquinone nitro_intermediate->amino_intermediate Reduction product 7-Hydroxy-2-methylanthraquinone amino_intermediate->product Diazotization & Hydrolysis

Caption: Workflow for the synthesis of 7-Hydroxy-2-methylanthraquinone via the diazotization route.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the diazotization route present viable pathways for the synthesis of 7-Hydroxy-2-methylanthraquinone. The choice of method will ultimately depend on the specific requirements of the researcher and the available resources.

  • For rapid access and a shorter synthetic sequence , the Friedel-Crafts method may be appealing. However, researchers must be prepared to invest significant effort in optimizing reaction conditions to control regioselectivity and minimize byproduct formation to achieve acceptable reproducibility.

  • For applications where high purity and consistent yields are paramount , the diazotization route is likely the superior choice. While it involves more synthetic steps, the ability to purify intermediates and the generally cleaner final transformation can lead to a more robust and reproducible process.

Ultimately, a thorough understanding of the chemical principles at play in each step is the most critical factor in achieving reproducible synthesis. Careful control of reaction parameters, diligent monitoring of reaction progress, and rigorous purification of intermediates and the final product are essential for success, regardless of the chosen synthetic path.

References

  • Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry.
  • METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies. (2021-07-20). Available at: [Link]

  • US Patent 4292248A, Preparation of hydroxyanthraquinones.

Sources

Benchmarking Antioxidant Capacity of Substituted Anthraquinones: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Anthraquinones (9,10-anthracenedione derivatives) represent a pivotal class of pharmacophores in drug discovery, exhibiting pleiotropic effects ranging from laxative to antineoplastic activities.[1][2] However, their role as redox regulators is complex: they can act as antioxidants (scavenging ROS) or pro-oxidants (generating ROS via quinone cycling) depending on their substitution pattern and the cellular microenvironment.

This guide provides a rigorous framework for benchmarking the antioxidant capacity of key substituted anthraquinones—Emodin, Aloe-emodin, Rhein, Chrysophanol, and Physcion . Unlike generic screening protocols, this document addresses the specific solubility challenges and mechanistic nuances (HAT vs. SPLET) inherent to this lipophilic class.

Part 1: Structural Basis of Efficacy (SAR)

The antioxidant potency of anthraquinones is strictly governed by the Structure-Activity Relationship (SAR) . The core 9,10-dioxoanthracene skeleton is relatively inert; activity arises from the number and position of phenolic hydroxyl (-OH) groups.

Key Mechanistic Drivers
  • Number of -OH Groups: A direct correlation exists between the number of phenolic hydroxyls and radical scavenging capacity (Emodin > Chrysophanol).

  • Positioning (Ortho/Para vs. Meta): Hydroxyl groups capable of forming intramolecular hydrogen bonds with the carbonyl oxygen (C1 and C8 positions) are stabilized, but -OH groups at non-bonded positions (e.g., C3 in Emodin) are often more available for Hydrogen Atom Transfer (HAT).

  • Electronic Effects: Electron-donating groups (EDGs) like methyl (-CH3) enhance antioxidant activity by destabilizing the O-H bond, facilitating donation. Electron-withdrawing groups (EWGs) like carboxyl (-COOH) in Rhein can stabilize the anion but may increase bond dissociation energy (BDE).

Visualization: SAR Logic Flow

The following diagram illustrates the structural hierarchy determining antioxidant potential.

SAR_Logic Core 9,10-Anthracenedione Core Substituents Substitution Pattern Core->Substituents OH_Count Phenolic -OH Count (Primary Driver) Substituents->OH_Count Position Position (1,8 vs 3,6) (H-Bonding) Substituents->Position Electronic Electronic Modifiers (-CH3 vs -COOH) Substituents->Electronic Emodin Emodin (1,3,8-triOH) High Potency OH_Count->Emodin 3 OH groups Chrys Chrysophanol (1,8-diOH, 3-CH3) Low Potency Position->Chrys Lacks 3-OH Rhein Rhein (1,8-diOH, 3-COOH) Moderate Potency Electronic->Rhein EWG (-COOH) Mechanism Mechanism: HAT vs SPLET Emodin->Mechanism Rhein->Mechanism

Caption: Structural hierarchy determining the radical scavenging potential of anthraquinone derivatives.

Part 2: Comparative Benchmarking Data

The following data synthesizes comparative studies using DPPH and ABTS assays. Note that absolute IC50 values vary by solvent and pH; Relative Potency is the most reliable metric for benchmarking.

Table 1: Comparative Antioxidant Efficacy

CompoundStructureRelative PotencyRepresentative IC50 (DPPH)*Primary Mechanism
Emodin 1,3,8-trihydroxy-6-methylHigh 20 – 40 µMHAT (3-OH donation)
Aloe-emodin 1,8-dihydroxy-3-hydroxymethylMedium-High 40 – 80 µMHAT / SPLET
Rhein 1,8-dihydroxy-3-carboxylMedium 80 – 120 µMSPLET (pH dependent)
Physcion 1,8-dihydroxy-3-methoxy-6-methylLow > 200 µMWeak HAT
Chrysophanol 1,8-dihydroxy-3-methylLow/Inactive > 500 µMWeak HAT
Trolox (Std)-Reference10 – 15 µMHAT

*Note: IC50 ranges are approximate based on methanolic DPPH assays. Lower values indicate higher potency.[3]

Data Interpretation:

  • Emodin consistently outperforms others due to the free hydroxyl at C3 (or C6 depending on numbering), which is not involved in intramolecular hydrogen bonding with the carbonyl, making it energetically favorable for radical scavenging.

  • Chrysophanol and Physcion are significantly weaker because their hydroxyls (C1, C8) are "locked" in hydrogen bonds with the quinone carbonyls, increasing the energy required to abstract a hydrogen atom.

Part 3: Critical Experimental Protocols

Benchmarking anthraquinones requires specific modifications to standard protocols due to their poor aqueous solubility and color interference .

Protocol: Modified DPPH Assay for Lipophilic Anthraquinones

Principle: The assay measures the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[4][5]•) to DPPH-H. The color change (purple to yellow) is monitored at 517 nm.[4][6][7]

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (Freshly prepared, protected from light).

  • Solvent Vehicle: Dimethyl sulfoxide (DMSO) and Methanol (HPLC Grade).

  • Positive Control: Trolox or Ascorbic Acid.[6]

Workflow Diagram:

DPPH_Protocol Start Start Stock 1. Prepare Stock Dissolve AQ in 100% DMSO (Conc: 10 mM) Start->Stock Dilution 2. Serial Dilution Dilute with Methanol (Final DMSO < 5%) Stock->Dilution Mix 3. Reaction Mix 100µL Sample + 100µL DPPH (0.1mM) Dilution->Mix Incubate 4. Incubation 30 mins @ RT (Dark) Mix->Incubate Measure 5. Measurement Absorbance @ 517nm Incubate->Measure Blanking CRITICAL: Color Correction Subtract Sample Blank (Sample + Methanol w/o DPPH) Measure->Blanking Correction

Caption: Step-by-step workflow for DPPH assay optimized for anthraquinone solubility.

Step-by-Step Procedure:

  • Stock Preparation (The "Solubility" Pillar):

    • Dissolve the anthraquinone (e.g., Emodin) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Anthraquinones will precipitate in pure water and dissolve poorly in pure methanol at high concentrations.

  • Working Solutions:

    • Dilute the DMSO stock with Methanol to prepare a concentration series (e.g., 10, 20, 50, 100, 200 µM).

    • Critical Control: Ensure the final concentration of DMSO in the reaction well is < 5% (v/v) . High DMSO concentrations can quench DPPH radicals non-specifically, leading to false positives.

  • Reaction Setup (96-well plate):

    • Test Well: 100 µL Sample Dilution + 100 µL DPPH Solution.

    • Control Well (A0): 100 µL Solvent (5% DMSO/MeOH) + 100 µL DPPH Solution.

    • Sample Blank (Asb): 100 µL Sample Dilution + 100 µL Methanol (No DPPH). Required because anthraquinones are colored pigments (yellow/orange) that absorb near 517 nm.

  • Calculation:

    • % Inhibition =

      
      
      

Part 4: Mechanistic Interpretation

When analyzing your data, it is vital to understand how the scavenging occurs.

HAT (Hydrogen Atom Transfer)[2][8][9][10]
  • Dominant in: Non-polar solvents (benzene) or gas phase.

  • Mechanism:

    
    
    
  • Relevance: Emodin utilizes this mechanism efficiently due to the lower Bond Dissociation Enthalpy (BDE) of its C3-OH group.

SPLET (Sequential Proton Loss Electron Transfer)[2][8][9][10][11]
  • Dominant in: Polar, ionizing solvents (Water, Methanol, Ethanol).

  • Mechanism:

    • 
       (Proton Loss)[2]
      
    • 
       (Electron Transfer)
      
  • Relevance: Rhein is heavily influenced by this. The electron-withdrawing carboxyl group makes the protons more acidic (easier to lose), potentially enhancing activity in aqueous buffers (pH 7.4) compared to organic solvents, despite showing lower activity in standard methanolic DPPH assays.

Benchmarking Insight: If your drug target is intracellular (cytosol), data from aqueous-buffered ABTS assays (favoring SPLET) may be more biologically relevant than methanolic DPPH data.

References

  • Health functions and structure-activity relationship of natural anthraquinones from plants. Source: ResearchGate.[8][9] URL:[Link]

  • Antioxidant Activities of Bioactive Compounds Isolated from Rheum emodi Wall. Source: NCBI / PMC. URL:[Link]

  • Radical Scavenging Activity of Natural Anthraquinones: A Theoretical Insight. Source: ACS Omega. URL:[Link]

  • Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Source: NCBI / PMC. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.